4-(Methylamino)phenol;sulfate
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Overview
Description
Preparation Methods
4-(Methylamino)phenol sulfate can be synthesized through several methods. One common method involves the methylation of 4-aminophenol or the reaction of hydroquinone with methylamine . The resulting compound is then converted to its sulfate salt form. Industrial production methods typically involve large-scale synthesis using these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Methylamino)phenol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It acts as a reducing agent in the preparation of silver nanomaterials.
Substitution: It can participate in substitution reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methylamino)phenol sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Methylamino)phenol sulfate involves its role as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in its applications as a photographic developer and in the preparation of silver nanomaterials . The molecular targets and pathways involved include the reduction of silver ions to form silver nanoparticles and the oxidation of aromatic compounds to quinones .
Comparison with Similar Compounds
4-(Methylamino)phenol sulfate is unique due to its specific structure and properties. Similar compounds include:
4-Aminophenol: Lacks the methyl group, making it less effective as a reducing agent.
Hydroquinone: A strong reducing agent but lacks the methylamino group, which provides additional reactivity in 4-(Methylamino)phenol sulfate.
These comparisons highlight the uniqueness of 4-(Methylamino)phenol sulfate in terms of its reactivity and applications.
Properties
Molecular Formula |
C7H9NO5S-2 |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
4-(methylamino)phenol;sulfate |
InChI |
InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
OHYPPUOVSUINHM-UHFFFAOYSA-L |
Canonical SMILES |
CNC1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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